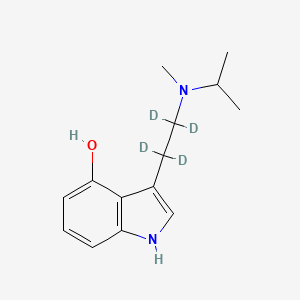

4-Hydroxy-N-isopropyl-N-methyltryptamine-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Hydroxy-N-isopropyl-N-methyltryptamine-d4 is a synthetic compound belonging to the tryptamine class It is a deuterated analogue of 4-Hydroxy-N-isopropyl-N-methyltryptamine, where four hydrogen atoms are replaced by deuterium

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N-isopropyl-N-methyltryptamine-d4 typically involves multiple steps starting from tryptamine. One common method includes the following steps:

Starting Material: The synthesis begins with 4-benzyloxyindole.

Formation of Glyoxylamide: 4-benzyloxyindole is treated with oxalyl chloride and isopropylamine to produce N-isopropyl-4-benzyloxy-3-indoleglyoxylamide.

Reduction: The glyoxylamide is then reduced to generate 4-benzyloxy-N-isopropyltryptamine.

Hydrogenation: Finally, the benzyl group is removed via hydrogenation to yield 4-Hydroxy-N-isopropyl-N-methyltryptamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-Hydroxy-N-isopropyl-N-methyltryptamine-d4 can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often require catalysts or specific reagents like thionyl chloride (SOCl2) for chlorination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Applications De Recherche Scientifique

4-Hydroxy-N-isopropyl-N-methyltryptamine-d4 has several applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the study of metabolic pathways and reaction mechanisms.

Biology: The compound is employed in biological studies to investigate its effects on cellular processes and receptor interactions.

Medicine: Research in medicine explores its potential therapeutic effects and pharmacological properties.

Industry: In the industrial sector, it is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-Hydroxy-N-isopropyl-N-methyltryptamine-d4 involves its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT1A receptors. As a partial agonist, it binds to these receptors and modulates their activity, leading to various physiological and psychological effects. The exact molecular pathways and targets involved are still under investigation .

Comparaison Avec Des Composés Similaires

4-Hydroxy-N-isopropyl-N-methyltryptamine-d4 is similar to other tryptamines such as:

Psilocin: The primary psychoactive compound in magic mushrooms.

4-Hydroxy-N,N-dimethyltryptamine: Another hydroxylated tryptamine with similar pharmacological properties.

4-Hydroxy-N-methyl-N-isopropyltryptamine: The non-deuterated analogue of the compound .

The uniqueness of this compound lies in its deuterium substitution, which can provide insights into metabolic stability and reaction kinetics compared to its non-deuterated counterpart .

Activité Biologique

4-Hydroxy-N-isopropyl-N-methyltryptamine-d4 (also known as 4-HO-iPr-MT-d4) is a synthetic compound belonging to the tryptamine class. It is a deuterated analogue of 4-Hydroxy-N-isopropyl-N-methyltryptamine, where four hydrogen atoms are replaced by deuterium. This modification can influence its pharmacological properties and metabolic stability, making it a subject of interest in both research and potential therapeutic applications.

The synthesis of 4-HO-iPr-MT-d4 typically involves several steps starting from tryptamine. The process includes:

- Starting Material : 4-benzyloxyindole.

- Formation of Glyoxylamide : Reaction with oxalyl chloride and isopropylamine to yield N-isopropyl-4-benzyloxy-3-indoleglyoxylamide.

- Reduction : Converting glyoxylamide to 4-benzyloxy-N-isopropyltryptamine.

- Hydrogenation : Removing the benzyl group to obtain the final product.

This compound can undergo various chemical reactions, including oxidation and reduction, which can yield different derivatives useful in pharmacological studies.

The biological activity of 4-HO-iPr-MT-d4 primarily involves its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT1A receptors. As a partial agonist at these receptors, it modulates their activity, leading to various physiological effects. The exact molecular pathways remain under investigation, but its structural similarity to other psychoactive tryptamines suggests it may produce hallucinogenic effects similar to those observed with psilocin and other related compounds .

Biological Activity and Pharmacological Effects

Research indicates that 4-HO-iPr-MT-d4 exhibits psychoactive properties, influencing mood, perception, and cognition. Its binding affinity for serotonin receptors suggests potential applications in treating mood disorders, anxiety, and other psychological conditions. The compound's deuteration may also enhance its metabolic stability compared to non-deuterated analogues, potentially affecting its pharmacokinetics and duration of action .

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Receptor Activity | Notable Effects |

|---|---|---|---|

| 4-Hydroxy-N,N-dimethyltryptamine | Tryptamine | Agonist at 5-HT2A | Hallucinogenic effects |

| Psilocin | Natural Tryptamine | Agonist at 5-HT2A | Psychedelic effects |

| 4-Hydroxy-N,N-methylpropyltryptamine | Tryptamine | Agonist at 5-HT2A | Similar psychoactive effects |

| This compound | Synthetic Tryptamine | Partial Agonist at 5-HT1A/5-HT2A | Potential for therapeutic use |

Metabolism Studies

Recent studies have focused on the metabolic pathways of tryptamines, including 4-HO-iPr-MT-d4. Using liquid chromatography-high-resolution tandem mass spectrometry (LC-HR-MS/MS), researchers have identified various metabolites formed during phase I and II metabolism. Common metabolic processes include:

- O-demethylation

- Hydroxylation

- N-dealkylation

- Glucuronidation

These pathways are essential for understanding how the compound behaves in biological systems and its detectability in toxicological analyses .

Case Studies

- Psychoactive Effects in Clinical Trials : A study involving healthy volunteers administered varying doses of a related tryptamine showed dose-dependent increases in subjective effects related to mood enhancement and altered perception.

- Metabolic Profiling in Animal Models : Research utilizing male Wistar rats demonstrated that administration of 20 mg/kg body weight resulted in significant metabolite formation consistent with human metabolic profiles.

These case studies highlight both the potential therapeutic applications and the necessity for further research into safety profiles and long-term effects .

Propriétés

IUPAC Name |

3-[1,1,2,2-tetradeuterio-2-[methyl(propan-2-yl)amino]ethyl]-1H-indol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-10(2)16(3)8-7-11-9-15-12-5-4-6-13(17)14(11)12/h4-6,9-10,15,17H,7-8H2,1-3H3/i7D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKGHZCQFXXWFQ-OSEHSPPNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)CCC1=CNC2=C1C(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CNC2=C1C(=CC=C2)O)C([2H])([2H])N(C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.